4-Amino-3-nitrobenzamidine

Vue d'ensemble

Description

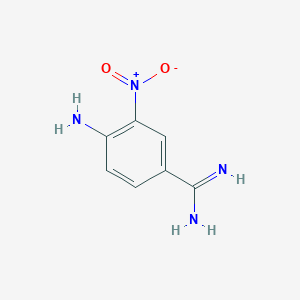

4-Amino-3-nitrobenzamidine is a chemical compound with the molecular formula C₇H₈N₄O₂. It is known for its proapoptotic properties, meaning it can induce programmed cell death, particularly in certain cancer cell lines such as the human leukemia cell line K562

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrobenzamidine typically involves the nitration of 4-aminobenzamidine. The process begins with the nitration of 4-aminobenzamidine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality product suitable for research and pharmaceutical applications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Nitro groups in aromatic systems activate adjacent positions for nucleophilic substitution. For example:

- 4-Iodo-3-nitrobenzamide (Iniparib) is synthesized via substitution of a nitro-activated chloro group with iodide ( ).

- In the absence of iodide, nitro groups facilitate reactions with amines, as seen in the formation of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid and methylamine ( ).

Reduction of Nitro Groups

Nitro groups in benzamide derivatives are reduced to amino groups under catalytic hydrogenation or chemical reduction:

- 4-Amino-3-nitrobenzoic acid can be reduced to 3,4-diaminobenzoic acid using hydrogen and palladium catalysts ().

- Reduction of nitro groups is critical in synthesizing intermediates for pharmaceuticals like PARP inhibitors ( ).

| Substrate | Reducing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|---|

| 4-Amino-3-nitrobenzoic acid | H₂/Pd | Room temperature | 3,4-Diaminobenzoic acid | Antibacterial agents |

Esterification and Amidation

Carboxylic acid derivatives undergo esterification and amidation to form bioactive molecules:

- 4-Amino-3-nitrobenzoic acid methyl ester is synthesized via Fischer esterification with methanol and H₂SO₄ ( , ).

- Conversion of esters to amides is achieved using ammonia or amines ( ).

Coordination Chemistry

4-Amino-3-nitrobenzoic acid forms metal complexes, as seen in manganese(II) coordination compounds used in catalysis:

- Reaction with MnCl₂·4H₂O in ethanol-water yields trans-bis(4-amino-3-nitrobenzoato-κO)bis(ethanol-κO)manganese(II) ( ).

| Metal Salt | Ligand | Solvent | Product Structure | Application | Reference |

|---|---|---|---|---|---|

| MnCl₂·4H₂O | 4-Amino-3-nitrobenzoic acid | Ethanol-water | Octahedral Mn(II) complex | Catalysis |

Biochemical Interactions

- Antimicrobial Activity : 4-Amino-3-nitrobenzoic acid inhibits bacterial growth by interfering with folate synthesis ().

- Trypanocidal Activity : Derivatives exhibit activity against Trypanosoma cruzi (Chagas disease) with LC₅₀ values <0.15 µM ( ).

| Biological Target | Mechanism | Key Finding | Reference |

|---|---|---|---|

| Trypanosoma cruzi | Trans-sialidase inhibition | Downregulates enzyme expression by 40% |

Key Limitations and Gaps

- 4-Amino-3-nitrobenzamidine-Specific Data : No direct studies on benzamidine derivatives were identified; available data focus on benzamide and benzoic acid analogs.

- Reaction Solvents : Acetonitrile (toxic) is replaced with methanol-water in industrial processes to avoid cyanide formation ( ).

- Impurity Control : Chloro impurities (<5%) persist in substitution reactions, necessitating advanced purification ( ).

Applications De Recherche Scientifique

Organic Synthesis

Substrate for Enzymatic Reactions

4-Amino-3-nitrobenzamidine is utilized as a substrate in enzymatic reactions, facilitating the study of enzyme kinetics and mechanisms. Its ability to act as a linker in peptide synthesis also highlights its importance in organic chemistry.

Synthesis of Benzamide Derivatives

The compound can be synthesized through direct condensation of carboxylic acids and amines under various conditions, including ultrasonic irradiation. This method is noted for being environmentally friendly and efficient, providing a pathway for producing benzamide derivatives with high yields.

Biochemistry

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. Compounds synthesized from this base have been evaluated for their effectiveness against various pathogens, showing promising results in vitro.

Binding Affinity Studies

In molecular docking studies, this compound has demonstrated a strong propensity to bind to KDM4 proteins, suggesting potential applications in antimicrobial and antitumor therapies. This interaction may lead to the development of new therapeutic agents targeting specific biological pathways.

Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, derivatives like N-methyl-4-(methylamino)-3-nitrobenzamide are used to develop drugs targeting conditions such as diabetes and schizophrenia.

Potential Therapeutic Applications

The structural characteristics of this compound allow it to be explored for potential therapeutic uses beyond antimicrobial applications. Its analogs are being investigated for their efficacy in treating various diseases due to their ability to interact with biological molecules effectively.

Sensor Technology

Optical and Electrochemical Sensors

Schiff bases derived from this compound are employed in the development of optical and electrochemical sensors. These sensors benefit from the compound's structural similarities to natural biological substances, allowing for the design of sensitive detection systems with high specificity.

Case Study 1: Antimicrobial Efficacy

A series of derivatives were synthesized from this compound and tested against common bacterial strains. The most active compounds were identified through structural characterization using spectroscopic techniques, demonstrating significant potential for development into new antibiotics.

Case Study 2: Binding Studies with KDM4 Proteins

Molecular docking studies revealed that this compound analogs exhibit strong binding affinities to KDM4 proteins, which are implicated in cancer progression. This finding opens avenues for further research into targeted cancer therapies utilizing this compound as a lead structure.

Mécanisme D'action

The mechanism by which 4-Amino-3-nitrobenzamidine exerts its effects involves binding to specific proteins that regulate apoptosis. For instance, it binds to the Bcl2 protein, disrupting its function and leading to the activation of the apoptotic pathway. This interaction triggers a cascade of molecular events that result in programmed cell death .

Comparaison Avec Des Composés Similaires

- 4-Amino-3-nitrobenzoic acid

- 4-Amino-3-nitrobenzonitrile

- 4-Amino-3-nitrobenzamide

Comparison: 4-Amino-3-nitrobenzamidine is unique due to its specific proapoptotic activity and its ability to bind to apoptosis-regulating proteins like Bcl2. In contrast, similar compounds such as 4-Amino-3-nitrobenzoic acid and 4-Amino-3-nitrobenzonitrile may have different biological activities and applications. For example, 4-Amino-3-nitrobenzoic acid is used as a substrate in enzymatic reactions and peptide synthesis .

Activité Biologique

4-Amino-3-nitrobenzamidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H8N4O2

- Molecular Weight : 180.16 g/mol

- IUPAC Name : this compound

The presence of both an amino group and a nitro group on the benzene ring significantly influences its biological properties.

This compound functions primarily as an inhibitor of various enzymes, including serine proteases and other targets involved in cellular signaling pathways. Its mechanism is largely attributed to the amidine group, which facilitates binding to enzyme active sites.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its effectiveness against Mycobacterium tuberculosis, it was found that derivatives of this compound showed improved activity compared to traditional antibiotics like isoniazid. The presence of the nitro group enhances its efficacy against resistant strains .

| Compound | Activity Against M. tuberculosis | Activity Against M. avium | Activity Against M. kansasii |

|---|---|---|---|

| This compound | Moderate | Significant | Significant |

Antiparasitic Activity

The compound has also been studied for its potential as an anti-trypanosomal agent. A series of benzoic acid derivatives, including this compound, were evaluated for their ability to inhibit trans-sialidase, a key enzyme in Trypanosoma cruzi metabolism. The results demonstrated that certain derivatives exhibited superior trypanocidal activity compared to established treatments like nifurtimox and benznidazole .

| Compound | LC50 (µM) NINOA Strain | LC50 (µM) INC-5 Strain |

|---|---|---|

| This compound | <0.15 | <0.22 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Studies have shown that the introduction of bulky substituents on the benzene ring enhances its antimicrobial potency while maintaining low toxicity levels .

Key Findings:

- Nitro Group : Essential for enhancing antimicrobial activity.

- Amidine Group : Critical for enzyme inhibition.

- Substituent Variability : The size and electronic properties of substituents affect binding affinity and selectivity toward target enzymes.

Case Study 1: Antimycobacterial Activity

In a controlled experiment, various derivatives of this compound were synthesized and tested against multiple strains of mycobacteria. The study concluded that compounds with larger hydrophobic groups displayed significantly higher antimycobacterial activities than their smaller counterparts, indicating a clear SAR trend .

Case Study 2: Anti-Chagas Disease Potential

Another study focused on the anti-Chagas disease potential of this compound derivatives. The results indicated that these compounds not only inhibited trans-sialidase effectively but also exhibited lower cytotoxicity compared to standard treatments .

Propriétés

IUPAC Name |

4-amino-3-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,8H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOWOFZBSGDDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445321 | |

| Record name | 4-Amino-3-nitrobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148344-28-9 | |

| Record name | 4-Amino-3-nitrobenzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.